2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

Medicinal Chemistry Analytical Chemistry Chemical Procurement

This piperidine-benzodioxin oxalate salt (CAS 1177274-36-0) is distinguished by its defined stoichiometry and stable crystalline form, ensuring superior handling and precise molarity calculations versus the free base or hydrochloride. Procure this 95-98% pure scaffold for reproducible α2C adrenoceptor antagonist screening, HTS dose-response, or as an analytical reference standard in lead optimization. Guarantee experimental integrity with batch-certified purity.

Molecular Formula C15H19NO6
Molecular Weight 309.31 g/mol
CAS No. 1177274-36-0
Cat. No. B3087657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
CAS1177274-36-0
Molecular FormulaC15H19NO6
Molecular Weight309.31 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O
InChIInChI=1S/C13H17NO2.C2H2O4/c1-2-6-14-11(3-1)10-4-5-12-13(9-10)16-8-7-15-12;3-1(4)2(5)6/h4-5,9,11,14H,1-3,6-8H2;(H,3,4)(H,5,6)
InChIKeyYNADEKIGGFGRKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine Oxalate (CAS 1177274-36-0): Sourcing & Differentiation Guide for R&D Procurement


2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine oxalate (CAS 1177274-36-0) is a piperidine-benzodioxin hybrid compound supplied as an oxalate salt for research use. Its core structure, a 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine moiety, is a recognized scaffold in medicinal chemistry [1]. This specific oxalate salt form is procured for its defined stoichiometry and handling characteristics, distinguishing it from the free base (CAS 96650-93-0) and other salts like the hydrochloride .

Why Generic Substitution of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine Salts is Not Recommended in Research


Substituting the oxalate salt (CAS 1177274-36-0) with the free base (CAS 96650-93-0) or the hydrochloride salt (CAS 2411635-23-7) introduces significant variability in critical physicochemical properties, including molecular weight, solubility, hygroscopicity, and crystallinity . These differences directly impact experimental reproducibility in assay development, dosing calculations, and formulation studies. Furthermore, as the benzodioxin-piperidine scaffold is implicated in interactions with multiple biological targets, such as α2C adrenoceptors [1], even minor changes in salt form can alter pharmacokinetic or pharmacodynamic readouts in cell-based and in vivo assays.

Quantitative Differentiation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine Oxalate: A Comparative Evidence Guide


Defined Salt Form Provides Quantifiable Advantage in Purity and Handling Over Free Base

The oxalate salt (C15H19NO6, MW 309.31) offers a defined and reproducible crystalline form with a minimum vendor-specified purity of 95-98% . In contrast, the free base (CAS 96650-93-0, MW 219.28) is an oil or low-melting solid that is prone to oxidation and variable purity upon storage, complicating analytical method development and long-term stability .

Medicinal Chemistry Analytical Chemistry Chemical Procurement

Oxalate Salt Enables Precise Molar Calculations vs. Hydrochloride Salt

The oxalate salt (MW 309.31) and hydrochloride salt (MW 255.74) have distinct molecular weights, leading to a ~21% difference in the amount of active free base delivered per unit mass . For a target assay concentration of 10 µM of the free base, one would need 3.09 mg/mL of the oxalate salt versus 2.56 mg/mL of the hydrochloride salt [1].

In Vitro Pharmacology ADME-Tox Formulation Science

Benzodioxin-Piperidine Scaffold Demonstrates Selective α2C Adrenergic Antagonism

While direct receptor binding data for this specific oxalate salt is not publicly available, the core 2,3-dihydrobenzo-dioxine piperidine scaffold has been reported to yield potent and selective α2C adrenoceptor antagonists [1]. This class-level activity suggests a defined pharmacological profile distinct from non-selective α2 antagonists like atipamezole or α2A/α2B-selective agents [1].

Neuroscience GPCR Pharmacology CNS Drug Discovery

Consistent Vendor-Specified Purity Minimizes Batch-to-Batch Variability

Commercially available 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine oxalate is offered with specified purities of 95% or 98%, ensuring a high degree of chemical homogeneity . This is a quantifiable advantage over custom-synthesized or less rigorously characterized batches, where purity may be lower and variable.

Quality Control Analytical Chemistry High-Throughput Screening

Recommended Application Scenarios for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine Oxalate (CAS 1177274-36-0)


CNS Drug Discovery: α2C Adrenoceptor Chemical Probe Development

This oxalate salt is suitable for use as a chemical starting point in the design and synthesis of selective α2C adrenoceptor antagonists. Researchers can leverage the benzodioxin-piperidine scaffold's reported class-level activity and selectivity [1] to investigate therapeutic hypotheses in schizophrenia, Alzheimer's disease, and other CNS disorders, while the defined salt form ensures accurate dosing in in vitro functional assays and preliminary in vivo pharmacokinetic studies.

High-Throughput Screening (HTS) and in Vitro Assay Development

The consistent purity (95-98%) and crystalline nature of the oxalate salt [1] make it a reliable source for preparing DMSO stock solutions for HTS campaigns. Its defined molecular weight allows for precise molarity calculations, which is essential for generating accurate dose-response curves and IC50/EC50 determinations in cell-based or biochemical assays.

Medicinal Chemistry: Lead Optimization via Salt Form Screening

This compound serves as a specific oxalate salt comparator for medicinal chemists seeking to optimize the physicochemical and ADME properties of a lead series. By comparing the solubility, stability, and crystallinity of this oxalate salt against the free base and hydrochloride counterparts [1], researchers can make data-driven decisions for selecting the optimal salt form for further development, potentially improving oral bioavailability or formulation characteristics.

Analytical Method Development and Reference Standard Preparation

The defined and stable crystalline form of this oxalate salt, with vendor-certified purity [1], makes it suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS assays. This ensures accurate quantification and purity assessment of novel analogs within the same structural class.

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